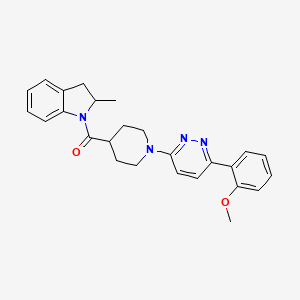
(1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone, often referred to as a pyridazinyl piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H28N6O2 with a molecular weight of 432.5 g/mol. The structure includes a piperidine ring, a pyridazine moiety, and an indolinone component, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N6O2 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1396708-88-5 |
Antimicrobial Activity
Studies have shown that derivatives of piperidine and pyridazine exhibit notable antimicrobial properties. For instance, compounds similar to the one have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Anticancer Properties
The indolinone structure is associated with anticancer activity. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in cancer cells through multiple pathways .
The biological activity of the compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in neurotransmission and cell signaling.
- Enzyme Interaction : By inhibiting key enzymes like AChE, it can modulate neurotransmitter levels, impacting cognitive functions.
- Cell Cycle Disruption : The anticancer effects may arise from interference with cell cycle progression, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated various piperidine derivatives against Staphylococcus aureus and found that modifications similar to those in our compound resulted in significant antibacterial activity .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that compounds featuring the indolinone structure significantly reduced cell viability, indicating potential for further development as anticancer agents .
- Enzyme Inhibition Assays : Research conducted on urease inhibition highlighted that certain derivatives exhibited IC50 values comparable to established inhibitors, suggesting the compound's utility in treating infections caused by urease-producing bacteria .
属性
IUPAC Name |
[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-17-20-7-3-5-9-23(20)30(18)26(31)19-13-15-29(16-14-19)25-12-11-22(27-28-25)21-8-4-6-10-24(21)32-2/h3-12,18-19H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYRAUOTHXQYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














